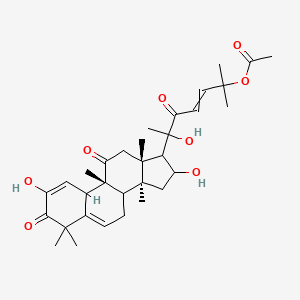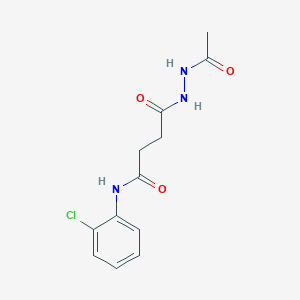
4-(2-acetylhydrazinyl)-N-(2-chlorophenyl)-4-oxobutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-acetylhydrazinyl)-N-(2-chlorophenyl)-4-oxobutanamide is an organic compound with a complex structure that includes both hydrazine and chlorophenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-acetylhydrazinyl)-N-(2-chlorophenyl)-4-oxobutanamide typically involves multiple steps. One common method starts with the reaction of 2-chlorobenzoyl chloride with hydrazine to form 2-chlorobenzohydrazide. This intermediate is then reacted with acetylacetone under acidic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
4-(2-acetylhydrazinyl)-N-(2-chlorophenyl)-4-oxobutanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
科学研究应用
4-(2-acetylhydrazinyl)-N-(2-chlorophenyl)-4-oxobutanamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s hydrazine group makes it a potential candidate for studying enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism by which 4-(2-acetylhydrazinyl)-N-(2-chlorophenyl)-4-oxobutanamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of their activity. The chlorophenyl group may also interact with hydrophobic pockets in proteins, affecting their function.
相似化合物的比较
Similar Compounds
- 4-(2-hydrazinyl)-N-(2-chlorophenyl)-4-oxobutanamide
- 4-(2-acetylhydrazinyl)-N-(2-bromophenyl)-4-oxobutanamide
- 4-(2-acetylhydrazinyl)-N-(2-chlorophenyl)-4-oxopentanamide
Uniqueness
4-(2-acetylhydrazinyl)-N-(2-chlorophenyl)-4-oxobutanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
属性
分子式 |
C12H14ClN3O3 |
|---|---|
分子量 |
283.71 g/mol |
IUPAC 名称 |
4-(2-acetylhydrazinyl)-N-(2-chlorophenyl)-4-oxobutanamide |
InChI |
InChI=1S/C12H14ClN3O3/c1-8(17)15-16-12(19)7-6-11(18)14-10-5-3-2-4-9(10)13/h2-5H,6-7H2,1H3,(H,14,18)(H,15,17)(H,16,19) |
InChI 键 |
YLHGELRDGTYROI-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NNC(=O)CCC(=O)NC1=CC=CC=C1Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Isoquinolinecarboxylic acid, 2-[4-[[[[2-(1,3-benzodioxol-5-yl)ethyl]amino]carbonyl]oxy]-3,3-dimethyl-1,2-dioxobutyl]-1,2,3,4-tetrahydro-](/img/structure/B14801979.png)
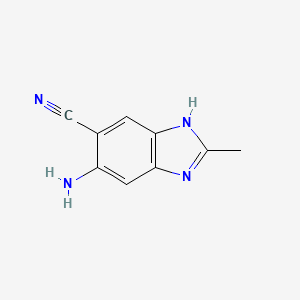
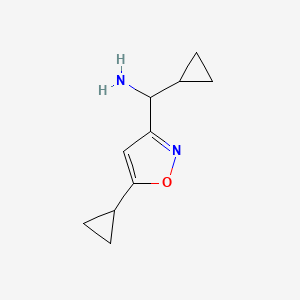

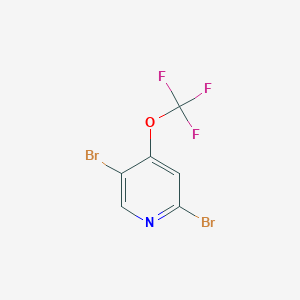
![sodium;2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1,2-dihydrobenzimidazol-3-ide](/img/structure/B14802001.png)
![{4-[(1-Naphthyl)vinyl]phenyl}di-p-tolylamine](/img/structure/B14802004.png)
![(1R,3S)-3-amino-N-[[4-cyano-2-(trifluoromethyl)phenyl]methyl]cyclohexanecarboxamide;hydrochloride](/img/structure/B14802008.png)
![(5Z)-5-[[4-(Acetyloxy)-3,5-difluorophenyl]methylene]-3,5-dihydro-2,3-dimethyl-4H-imidazol-4-one](/img/structure/B14802016.png)
![3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-4-one](/img/structure/B14802026.png)
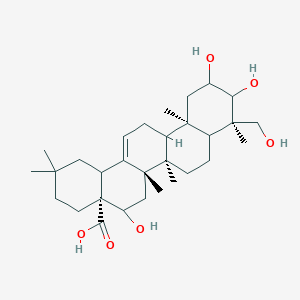

![benzhydryl (3R)-3-formyl-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14802041.png)
